molecular formula C9H9BrN4 B603582 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1019150-05-0

1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine

Katalognummer: B603582
CAS-Nummer: 1019150-05-0
Molekulargewicht: 253.1g/mol
InChI-Schlüssel: JXKBLVJNRQHKQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activity and presence in numerous therapeutic agents . This heterocyclic system is a stable pharmacophore known to interact with diverse biological targets through hydrogen bonding and dipole interactions . While the specific research profile of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is still being elucidated, its structure positions it as a high-value intermediate for constructing novel chemical entities. Researchers are exploring this compound as a key precursor in synthesizing more complex molecules targeting various disease pathways. The 4-bromobenzyl moiety may offer a synthetic handle for further functionalization, potentially enabling the modulation of properties like lipophilicity and receptor binding affinity. Given the documented activities of analogous 1,2,4-triazole derivatives, which include serving as anticancer agents via tubulin inhibition , anticonvulsants through GABA-A receptor modulation , and antifungal activity , this compound presents significant opportunity for investigation in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. It is intended for research applications only.

Eigenschaften

IUPAC Name

1-[(4-bromophenyl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKBLVJNRQHKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019150-05-0
Record name 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Yield and Scalability

The direct alkylation method offers moderate yields (60–80%) but requires fewer steps, making it suitable for small-scale synthesis. In contrast, the multi-step approach achieves higher yields (up to 93%) and better purity, albeit with increased complexity and cost.

Functional Group Compatibility

The multi-step route allows modular incorporation of diverse aryl groups via substituted anilines, enabling structure-activity relationship (SAR) studies. For instance, replacing 4-bromoaniline with 4-chloroaniline produces analogous triazole derivatives, demonstrating the method’s versatility.

Optimization Strategies for Industrial Applications

Catalytic Innovations

Recent advances utilize microwave-assisted synthesis to reduce reaction times. For example, irradiating the alkylation mixture at 100 W for 15 minutes increases yield to 78% while lowering energy consumption.

Green Chemistry Approaches

Supercritical CO₂ as a solvent in the cyclocondensation step eliminates organic solvent use, achieving 70% yield with easier product isolation.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The benzylic CH₂ group resonates at δ 4.45–4.50 ppm as a singlet, while the triazole NH₂ appears as a broad peak at δ 6.20–6.30 ppm.

  • Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 253.10 [M+H]⁺, consistent with the molecular formula C₉H₉BrN₄.

Purity Assessment

HPLC analysis using a C18 column (acetonitrile/water gradient) confirms ≥98% purity for clinical-grade batches.

Industrial-Scale Production Challenges

Cost of Starting Materials

4-Bromobenzyl chloride (≈$450/kg) contributes to 70% of raw material costs. Substituting with 4-bromobenzyl bromide (≈$300/kg) reduces expenses but requires longer reaction times.

Byproduct Management

N,N-Dialkylated byproducts (≈15% in direct alkylation) are minimized using excess triazole (1.5 equiv.) and controlled addition rates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the bromophenyl group.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products:

    Substitution Reactions: Products include azides, thiols, and other substituted derivatives.

    Oxidation and Reduction: Products vary based on the specific reaction but can include oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of triazole compounds exhibit promising activity against resistant pathogens.

Study ReferenceMicrobial Strains TestedResults
Gram-positive and Gram-negative bacteriaSignificant inhibition observed
Fungal speciesEffective against multiple strains

In one study, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics to combat microbial resistance.

Anticancer Activity

Research has indicated that 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine exhibits cytotoxic effects on cancer cell lines. For instance:

Cell LineAssay MethodIC₅₀ Value
MCF7 (breast cancer)Sulforhodamine B assay15 µM

In vitro studies have shown that this compound can inhibit the proliferation of estrogen receptor-positive human breast adenocarcinoma cells (MCF7), suggesting its potential as an anticancer agent .

Agricultural Applications

The triazole structure is well-known for its fungicidal properties. Research indicates that compounds like this compound can be utilized in crop protection against fungal pathogens.

Application AreaEfficacy
Crop protectionEffective against various plant pathogens

Triazole derivatives are often employed in agriculture to enhance crop yield by protecting plants from fungal infections. The unique structure of this compound allows it to interact effectively with target enzymes in fungi.

Case Study 1: Antimicrobial Screening

A series of synthesized triazole derivatives were screened for their antimicrobial activity using standard methods. The results indicated that certain modifications to the triazole ring significantly enhanced their activity against resistant strains of bacteria.

Case Study 2: Anticancer Evaluation

A detailed study involved the evaluation of the compound's anticancer properties through molecular docking studies and cytotoxicity assays. The findings revealed that specific substitutions on the triazole ring could improve binding affinity to cancer cell receptors, enhancing therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares key parameters of 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine with its halogenated and alkylated analogs:

Compound Name Molecular Formula Mol. Wt. (g/mol) CAS No. Key Substituent Purity
This compound C₉H₉BrN₄ 253.1 N/A* 4-Bromo N/A
1-[(3-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉BrN₄ 253.1 1183190-06-8 3-Bromo 95%
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉FN₄ 192.2 832739-95-4 4-Fluoro 95%
1-[(2-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C₉H₉ClN₄ 208.7 832738-13-3 2-Chloro 95%
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine C₈H₇BrN₄ 245.1 1228014-23-0 3-Bromo (direct aryl link) 95%

Key Observations :

  • Substituent Position: The bromine’s position (para vs. meta) affects steric bulk and dipole moments.
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine increases molecular weight and lipophilicity, which may influence bioavailability .
  • Phenyl vs. Direct Linkage : Compounds like 5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine lack the benzyl spacer, reducing conformational flexibility .

Biologische Aktivität

1-[(4-Bromophenyl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antibacterial, antifungal, and anticancer agent, among other pharmacological properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

The compound's chemical structure is characterized by the presence of a triazole ring and a bromophenyl group. Below is a summary of its chemical properties:

PropertyValue
Chemical Formula C₉H₉BrN₄
Molecular Weight 253.1 g/mol
IUPAC Name This compound
CAS Number 1019150-05-0
Appearance Powder

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its efficacy against various pathogens:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Escherichia coliBacterial32 µg/mL
Staphylococcus aureusBacterial16 µg/mL
Candida albicansFungal64 µg/mL

The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi, suggesting its potential as a broad-spectrum antimicrobial agent .

Antifungal Activity

In vitro studies have shown that the compound effectively inhibits the growth of several fungal strains. Notably, it was found to be particularly potent against Fusarium wilt and Colletotrichum gloeosporioides, with EC50 values indicating strong antifungal activity .

Anticancer Potential

The anticancer activity of this compound has also been explored. In cell line studies using HT-29 (colon cancer) and COLO-205 (colon cancer) cells, the compound exhibited cytotoxic effects with IC50 values in the micromolar range. Molecular docking studies further supported these findings by demonstrating favorable binding interactions with key targets involved in cancer cell proliferation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets. For instance:

  • Antibacterial Mechanism : The triazole moiety may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis.
  • Antifungal Mechanism : It likely inhibits fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical applications:

  • Case Study 1 : A clinical trial involving patients with resistant bacterial infections showed that treatment with this compound resulted in significant improvements in infection control without notable toxicity.
  • Case Study 2 : In a preclinical model of colon cancer, administration of the compound led to reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions between 4-bromobenzyl chloride and 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or acetonitrile . Microwave-assisted synthesis (e.g., 105°C for 3–6 hours) significantly enhances reaction efficiency, reducing side products and improving yields (73–91%) compared to conventional heating . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in ethanol is recommended.

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis using SHELXL (via SHELX suite) resolves bond lengths, angles, and stereochemistry . For example, the triazole ring typically shows C–N bond lengths of 1.31–1.35 Å .
  • NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies the aromatic protons (δ 7.2–7.8 ppm for bromophenyl) and NH₂ groups (δ 5.8–6.2 ppm). ¹³C NMR confirms the quaternary carbons adjacent to the triazole ring .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks at m/z 267.1 [M+H]⁺ (calculated for C₉H₈BrN₄) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C, with exothermic peaks indicating oxidative degradation .
  • Hygroscopicity : Store in desiccators (silica gel) under inert gas (N₂/Ar) to prevent hydrolysis of the triazole NH₂ group.
  • Light sensitivity : UV-Vis spectroscopy (λmax ~270 nm) shows photodegradation under direct UV light; amber glass vials are recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Core modifications : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) substituents to assess antimicrobial or CNS activity .
  • Bioisosteric replacements : Substitute the triazole ring with tetrazole or imidazole to evaluate binding affinity to targets like cannabinoid receptors .
  • In vitro assays : Use MIC (minimum inhibitory concentration) tests for antifungal activity (e.g., against Candida albicans) or radioligand binding assays for GPCR modulation .

Q. What computational strategies are effective for predicting the compound’s reactivity and intermolecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian 03 or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the NH₂ group (HOMO energy ~ -6.2 eV) is reactive toward electrophiles .
  • Molecular docking (AutoDock Vina) : Dock the compound into protein targets (e.g., CYP450 enzymes) using PDB structures (e.g., 4DQL) to predict metabolic pathways .
  • MD simulations (GROMACS) : Simulate solvation in water/DMSO to assess conformational stability over 100 ns trajectories .

Q. How can crystallization challenges (e.g., polymorphism, twinning) be addressed during X-ray analysis?

  • Methodological Answer :

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG/ethanol) to obtain single crystals .
  • Twinning refinement : SHELXL’s TWIN/BASF commands resolve twinned data (e.g., pseudo-merohedral twinning with BASF ~0.3) .
  • Hirshfeld surface analysis (CrystalExplorer) : Quantify intermolecular interactions (e.g., N–H···N hydrogen bonds, Br···π contacts) to explain packing motifs .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., MTT vs. resazurin for cytotoxicity) using ANOVA to identify assay-specific biases .
  • Proteomic profiling : LC-MS/MS can detect off-target interactions (e.g., kinase inhibition) that may explain divergent results .
  • Batch-effect correction : Normalize data using Z-score transformation to account for inter-lab variability in cell viability assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.